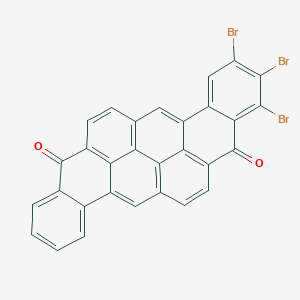

8,16-Pyranthrenedione, tribromo-

Description

BenchChem offers high-quality 8,16-Pyranthrenedione, tribromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,16-Pyranthrenedione, tribromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromopyranthrene-8,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H11Br3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONIWDRQOAPMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H11Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061670 | |

| Record name | 8,16-Pyranthrenedione, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-33-0 | |

| Record name | 8,16-Pyranthrenedione, tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,16-Pyranthrenedione, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8,16-Pyranthrenedione, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromopyranthrene-8,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tribromo-8,16-Pyranthrenedione: Chemical Properties, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromo-8,16-pyranthrenedione is a halogenated derivative of 8,16-pyranthrenedione, a large polycyclic aromatic hydrocarbon. While specific experimental data for the tribrominated variant is limited in publicly accessible literature, this guide synthesizes available information on the parent compound and related halogenated aromatic compounds to provide a comprehensive overview of its chemical structure, IUPAC nomenclature, a plausible synthetic approach, and a hypothesized mechanism of its potential biological activity. This document is intended to serve as a foundational resource for researchers interested in the further investigation of this class of compounds for potential applications in materials science and drug discovery.

Chemical Structure and IUPAC Name

The precise isomeric structure of tribromo-8,16-pyranthrenedione can vary depending on the positions of the three bromine atoms on the pyranthrene skeleton. One specific isomer identified in chemical databases is 1,2,3-tribromopyranthrene-8,16-dione [1].

Chemical Structure of 8,16-Pyranthrenedione (Parent Compound):

Figure 1: The chemical structure of the parent compound, 8,16-pyranthrenedione (also known as pyranthrone).

In the case of 1,2,3-tribromopyranthrene-8,16-dione, three hydrogen atoms on one of the terminal aromatic rings are substituted with bromine atoms.

IUPAC Name: 1,2,3-tribromopyranthrene-8,16-dione[1]

Physicochemical and Predicted Data

Due to the scarcity of specific experimental data for tribromo-8,16-pyranthrenedione, the following table includes information for the parent compound, 8,16-pyranthrenedione, and predicted data for the tribrominated derivative.

| Property | Value (8,16-Pyranthrenedione) | Predicted Value (1,2,3-tribromopyranthrene-8,16-dione) | Reference |

| Molecular Formula | C₃₀H₁₄O₂ | C₃₀H₁₁Br₃O₂ | [2] |

| Molecular Weight | 406.4 g/mol | 643.1 g/mol | [2] |

| Appearance | Yellow-brown powder | Not specified | [3] |

| Solubility | Insoluble in water, slightly soluble in ethanol, soluble in tetrahydronaphthalene and xylene. | Not specified | [3] |

| XlogP | 7.3 | 9.4 | [1][2] |

| Monoisotopic Mass | 406.0994 g/mol | 639.8309 g/mol | [1][2] |

| Predicted Collision Cross Section ([M+H]⁺) | Not applicable | 188.8 Ų | [1] |

Experimental Protocols

Plausible Synthesis of Tribromo-8,16-Pyranthrenedione

Objective: To synthesize tribromo-8,16-pyranthrenedione via electrophilic bromination of 8,16-pyranthrenedione.

Materials:

-

8,16-Pyranthrenedione (Pyranthrone)

-

A suitable non-reactive solvent (e.g., nitrobenzene, tetrachloroethane)

-

Bromine (Br₂)

-

Chlorine gas (Cl₂)

-

A high-pressure reaction vessel

Procedure:

-

Dissolution/Suspension: Dissolve or suspend a known quantity of 8,16-pyranthrenedione in a suitable, substantially non-reactive solvent within a high-pressure reaction vessel.

-

Addition of Bromine: Add a stoichiometrically controlled amount of bromine to the reaction mixture. For the synthesis of the tribromo- derivative, approximately three molar equivalents of bromine would be required.

-

Pressurization and Chlorination: Seal the reaction vessel and introduce an atmosphere containing chlorine gas under elevated pressure. The chlorine gas serves to oxidize the hydrobromic acid byproduct back to bromine, allowing for more efficient use of the brominating agent[1].

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature and maintain for a sufficient duration to achieve the desired degree of bromination. The exact temperature and time will need to be optimized.

-

Work-up and Isolation: After the reaction is complete, cool the vessel and carefully vent the excess chlorine gas. The solvent can be removed by distillation or other suitable means. The crude product can then be purified by techniques such as recrystallization or column chromatography to isolate the desired tribromo-8,16-pyranthrenedione isomer.

Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, temperature, pressure, and reaction time, to achieve a good yield and purity of the target compound.

Potential Biological Activity and Mechanism of Action

While no specific studies on the biological activity of tribromo-8,16-pyranthrenedione were identified, the broader class of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives are known to exhibit cytotoxicity[4][5][6][7]. The following section outlines a hypothesized mechanism of action based on the known effects of related compounds.

Halogenated PAHs can induce cellular toxicity through a variety of mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of inflammatory and apoptotic pathways[6][7].

Hypothesized Signaling Pathway for Cytotoxicity

The following diagram illustrates a potential signaling pathway for the cytotoxic effects of tribromo-8,16-pyranthrenedione, extrapolated from the known mechanisms of other PAHs.

Caption: Hypothesized signaling pathway for the cytotoxicity of tribromo-8,16-pyranthrenedione.

Experimental Workflow for Evaluating Cytotoxicity

To validate the hypothesized mechanism of action, a series of in vitro experiments would be necessary. The following diagram outlines a potential experimental workflow.

Caption: Experimental workflow for investigating the cytotoxicity of tribromo-8,16-pyranthrenedione.

Conclusion and Future Directions

Tribromo-8,16-pyranthrenedione represents an understudied derivative of the well-known pyranthrone dye. Based on the chemistry of its parent compound and the biological activities of related halogenated polycyclic aromatic hydrocarbons, it is plausible that this compound could be synthesized through electrophilic bromination and may exhibit cytotoxic properties. Future research should focus on the definitive synthesis and characterization of specific isomers of tribromo-8,16-pyranthrenedione, followed by a systematic evaluation of their biological activities. Such studies would be invaluable in determining the potential of this and related compounds in the development of novel therapeutic agents or functional materials.

References

- 1. US2013790A - Bromination of pyranthrone - Google Patents [patents.google.com]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Toxicity of polycyclic aromatic hydrocarbons involves NOX2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and inflammatory effects in human bronchial epithelial cells induced by polycyclic aromatic hydrocarbons mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

"tribromo-8,16-Pyranthrenedione" molecular formula and weight

This technical guide provides a comprehensive overview of the key molecular properties of tribromo-8,16-pyranthrenedione, a halogenated aromatic dione of interest to researchers in materials science and organic synthesis. The document outlines its fundamental physicochemical data and presents a detailed, generalized experimental protocol for its synthesis via electrophilic bromination.

Core Molecular Data

The essential quantitative data for tribromo-8,16-pyranthrenedione is summarized in the table below. This information is critical for analytical characterization, stoichiometric calculations, and interpretation of experimental results.

| Parameter | Value |

| Molecular Formula | C30H11Br3O2 |

| Monoisotopic Mass | 639.83093 Da |

Synthetic Protocol: Electrophilic Bromination

The synthesis of tribromo-8,16-pyranthrenedione can be achieved through the electrophilic bromination of 8,16-pyranthrenedione. The following protocol is a generalized procedure adapted from established bromination methods for aromatic hydrocarbons, specifically utilizing an in-situ generation of bromine from hydrobromic acid and an oxidizing agent.

Materials:

-

8,16-Pyranthrenedione

-

Hydrobromic acid (48% aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid (solvent)

-

Deionized water

-

Sodium thiosulfate (for quenching)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 8,16-pyranthrenedione in glacial acetic acid.

-

Addition of HBr: To the stirred solution, add a stoichiometric excess of 48% hydrobromic acid.

-

Initiation of Bromination: Slowly add 30% hydrogen peroxide to the reaction mixture via the dropping funnel. The addition should be controlled to maintain a steady reaction rate and temperature. The reaction proceeds via the in-situ generation of bromine (Br2), which then acts as the electrophile.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the brominated products. Due to the formation of multiple brominated species, careful monitoring is essential to optimize the yield of the desired tribromo- derivative.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane.

-

Purification: Wash the combined organic layers with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Chromatography: The crude product, a mixture of mono-, di-, tri-, and polybrominated pyranthrenediones, is then purified by column chromatography on silica gel to isolate the tribromo-8,16-pyranthrenedione fraction.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of tribromo-8,16-pyranthrenedione.

Synthesis of Tribromo-8,16-Pyranthrenedione from Pyranthrone: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of tribromo-8,16-pyranthrenedione from pyranthrone, tailored for researchers, scientists, and professionals in drug development. The core of this document is a detailed experimental protocol derived from established methodologies, supplemented by quantitative data and a theoretical examination of the reaction mechanism.

Introduction

Pyranthrone, a polycyclic aromatic quinone, serves as a foundational scaffold for the synthesis of various halogenated derivatives. The introduction of bromine atoms onto the pyranthrone core can significantly alter its electronic and physicochemical properties, making its brominated derivatives valuable intermediates in the development of new materials and potential therapeutic agents. This guide focuses on the synthesis of a tribrominated derivative of 8,16-pyranthrenedione. The presented protocol is based on a patented method for the bromination of pyranthrone in a sulfuric acid medium.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of tribromo-8,16-pyranthrenedione from pyranthrone proceeds via an electrophilic aromatic substitution mechanism. In this reaction, bromine acts as the electrophile that attacks the electron-rich aromatic rings of the pyranthrone molecule. The key steps of the proposed mechanism are as follows:

-

Formation of the Electrophile: In the presence of a catalyst such as iodine, molecular bromine (Br₂) is polarized, generating a more potent electrophilic species. The iodine likely forms an iodine monobromide (IBr) intermediate, which enhances the electrophilicity of the bromine.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the pyranthrone ring acts as a nucleophile, attacking the electrophilic bromine. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A base, in this case likely the bisulfate ion (HSO₄⁻) from the sulfuric acid solvent, removes a proton from the carbon atom bearing the new bromine atom. This step restores the aromaticity of the ring, yielding the brominated pyranthrone derivative.

This process is repeated to introduce multiple bromine atoms onto the pyranthrone skeleton. The specific positions of bromination are directed by the existing carbonyl groups and the overall electronic distribution of the pyranthrone molecule.

Experimental Protocol

The following experimental protocol is adapted from a patented procedure for the bromination of pyranthrone.[1]

3.1. Materials and Equipment:

-

Pyranthrone

-

Concentrated Sulfuric Acid (96-99.5%)

-

Iodine

-

Bromine

-

Chlorine gas

-

A cast-iron vessel capable of being closed and subjected to pressures up to 150 pounds per square inch

-

Standard laboratory glassware

-

Stirring apparatus

-

Heating and cooling apparatus

-

Filtration apparatus

3.2. Procedure:

-

Dissolution of Pyranthrone: In a suitable cast-iron pressure vessel, dissolve 300 parts of pyranthrone in 3000 parts of concentrated sulfuric acid (96-99.5%).

-

Addition of Catalyst and Bromine: To the solution, add 3 parts of iodine followed by 136 parts of bromine.

-

Pressurization and Reaction: Seal the vessel and introduce chlorine gas until the desired pressure is reached. The reaction is conducted under elevated pressure in the presence of a chlorine atmosphere. The chlorine serves to oxidize the hydrobromic acid byproduct back to bromine, thus improving the atom economy of the process.[1]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the desired product.

-

Work-up and Isolation: Upon completion of the reaction, carefully vent the excess chlorine gas in a fume hood. The reaction mixture is then poured into a large volume of cold water or onto ice to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable high-boiling point solvent or by sublimation under reduced pressure.

Quantitative Data

The following table summarizes the quantitative data for the synthesis as described in the experimental protocol.[1]

| Reagent/Solvent | Amount (parts by weight) | Molar Ratio (approx.) |

| Pyranthrone | 300 | 1 |

| Sulfuric Acid (96-99.5%) | 3000 | Solvent |

| Iodine | 3 | 0.016 |

| Bromine | 136 | 1.15 |

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of tribromo-8,16-pyranthrenedione from pyranthrone.

Caption: Experimental workflow for the synthesis of tribromo-8,16-pyranthrenedione.

5.2. Logical Relationship of Reagents

The diagram below outlines the roles and relationships of the key reagents in the bromination reaction.

Caption: Roles of reagents in the bromination of pyranthrone.

Safety Considerations

-

Corrosive and Toxic Reagents: This synthesis involves highly corrosive and toxic substances, including concentrated sulfuric acid, bromine, and chlorine gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

-

Pressure Reaction: The reaction is conducted under pressure. The pressure vessel must be in good condition and rated for the intended pressure. Adhere strictly to the pressure limits of the equipment.

-

Quenching: The quenching of the reaction mixture in water is highly exothermic and should be performed with caution to avoid splashing.

Characterization

The final product, tribromo-8,16-pyranthrenedione, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy (in a suitable deuterated solvent), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Chromatography: High-Performance Liquid Chromatography (HPLC) to assess purity.

-

Elemental Analysis: To determine the bromine content and confirm the empirical formula.

This guide provides a foundational protocol for the synthesis of tribromo-8,16-pyranthrenedione. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

References

"tribromo-8,16-Pyranthrenedione" solubility in common organic solvents

An In-depth Technical Guide to the Solubility of Tribromo-8,16-Pyranthrenedione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromo-8,16-pyranthrenedione is a halogenated polycyclic aromatic hydrocarbon (PAH) of interest in materials science and pharmaceutical research. A critical parameter for its application and development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the expected solubility of tribromo-8,16-pyranthrenedione, outlines detailed experimental protocols for its determination, and presents a logical workflow for assessing its solubility profile. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information from related compounds and established methodologies to provide a robust framework for researchers.

Introduction

Tribromo-8,16-pyranthrenedione belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are characterized by their fused aromatic rings. The introduction of bromine atoms to the pyranthrenedione core significantly influences its physicochemical properties, including its solubility. Generally, PAHs are known for their low aqueous solubility and variable solubility in organic solvents, which tends to decrease with increasing molecular weight.[1][2] The parent compound, 8,16-pyranthrenedione, is reported to be sparingly soluble in organic solvents.[3][4] The presence of three bromine atoms in tribromo-8,16-pyranthrenedione is expected to further impact its solubility characteristics.

This guide aims to provide researchers with a foundational understanding of the solubility of tribromo-8,16-pyranthrenedione and the practical tools to determine it experimentally.

Predicted Solubility and Potential Solvents

Based on purification methods for other brominated aromatic compounds, the following solvents are likely candidates for dissolving tribromo-8,16-pyranthrenedione, particularly at elevated temperatures:

-

Aromatic Hydrocarbons: Toluene, m-xylene, benzene

-

Halogenated Alkanes: Dichloromethane, chloroform, 1,2-dichloroethane

These solvents have been successfully used for the recrystallization of brominated aromatic compounds, indicating a degree of solubility.[5]

Quantitative Solubility Data

As of the last literature review, no specific quantitative solubility data for tribromo-8,16-pyranthrenedione in common organic solvents has been published. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Notes |

| Toluene | 92.14 | 0.867 | 2.4 | Data to be determined | Data to be determined | |

| m-Xylene | 106.16 | 0.864 | 2.5 | Data to be determined | Data to be determined | |

| Chloroform | 119.38 | 1.489 | 4.1 | Data to be determined | Data to be determined | |

| Dichloromethane | 84.93 | 1.326 | 3.1 | Data to be determined | Data to be determined | |

| Acetone | 58.08 | 0.791 | 5.1 | Data to be determined | Data to be determined | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following section details the recommended methodologies.

Materials and Equipment

-

Tribromo-8,16-pyranthrenedione (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Procedure:

-

Preparation: Add an excess amount of tribromo-8,16-pyranthrenedione to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 50°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of tribromo-8,16-pyranthrenedione in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput method can be employed.

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of tribromo-8,16-pyranthrenedione in a highly soluble solvent (e.g., DMSO).

-

Plate Preparation: Dispense the selected organic solvents into the wells of a microplate.

-

Addition of Compound: Add a small aliquot of the stock solution to each well.

-

Precipitation Observation: Visually inspect the wells for any precipitation after a set incubation period. The absence of a precipitate indicates that the compound is soluble at that concentration.

-

Turbidimetric Measurement: For a more quantitative assessment, a plate reader can be used to measure the turbidity of each well.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of tribromo-8,16-pyranthrenedione.

Caption: Workflow for Solubility Determination

Conclusion

While direct solubility data for tribromo-8,16-pyranthrenedione remains to be published, this guide provides a comprehensive framework for researchers to approach its solubility determination. By leveraging knowledge of similar compounds and employing standardized experimental protocols, reliable and accurate solubility data can be generated. This information is invaluable for the effective design of synthetic routes, purification procedures, and formulation strategies in various scientific and industrial applications.

References

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Potential Uses of Tribromo-8,16-Pyranthrenedione in Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of tribromo-8,16-pyranthrenedione as a functional material in the field of organic electronics. While direct experimental data for this specific molecule is limited, this document extrapolates its potential based on the known properties of its parent compound, 8,16-pyranthrenedione (also known as pyranthrone or Vat Orange 9), and its brominated derivatives such as dibromoanthanthrone (Vat Orange 3). Halogenation is a well-established strategy for tuning the electronic properties of organic semiconductors, and the introduction of bromine atoms to the pyranthrenedione core is expected to significantly influence its charge transport characteristics. This guide covers the potential synthesis, electronic properties, and applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Introduction to 8,16-Pyranthrenedione and its Halogenated Derivatives

8,16-Pyranthrenedione is a polycyclic aromatic hydrocarbon belonging to the class of vat dyes, which are known for their high stability.[1] The large, planar π-conjugated system of the pyranthrenedione core makes it an interesting candidate for organic semiconductor applications. The introduction of halogen atoms, particularly bromine, onto this core is a promising strategy to modulate its electronic properties. Bromination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance air stability and facilitate electron injection, potentially leading to n-type or ambipolar charge transport.[2] The bromine atoms also provide reactive sites for further chemical functionalization, allowing for the synthesis of more complex molecular structures with tailored properties.[2]

Synthesis of Tribromo-8,16-Pyranthrenedione

A detailed experimental protocol for the synthesis of tribromo-8,16-pyranthrenedione is not currently available in the public domain. However, based on established bromination reactions of polycyclic aromatic hydrocarbons, a potential synthetic route can be proposed. The direct bromination of 8,16-pyranthrenedione using a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent is a plausible approach. Control over the stoichiometry of the brominating agent and reaction conditions (temperature, reaction time) would be crucial to achieve the desired degree of bromination.

Proposed Experimental Protocol: Electrophilic Bromination

-

Dissolution: Dissolve 8,16-pyranthrenedione in a suitable inert solvent (e.g., a halogenated solvent like chloroform or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., 3 equivalents of N-bromosuccinimide for tribromination) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench any excess brominating agent with a reducing agent (e.g., sodium thiosulfate solution).

-

Extraction and Purification: Extract the organic product with a suitable solvent, wash the organic layer with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄). The crude product can then be purified by column chromatography on silica gel or by recrystallization to obtain pure tribromo-8,16-pyranthrenedione.

Electronic Properties and Their Implications for Organic Electronics

The electronic properties of tribromo-8,16-pyranthrenedione are expected to be significantly different from the parent compound due to the electron-withdrawing nature of the bromine atoms. This will primarily affect the HOMO and LUMO energy levels.

HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that determine the charge injection and transport properties of an organic semiconductor, as well as its suitability for various electronic devices. These can be experimentally determined using techniques like cyclic voltammetry (CV). While no direct CV data for tribromo-8,16-pyranthrenedione is available, data for related compounds like Vat Orange 1 and Vat Orange 3 (dibromoanthanthrone) can provide valuable insights.[2]

The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox) and reduction (E_red) potentials measured by cyclic voltammetry, typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, using the following empirical equations:[1][3]

E_HOMO = - (E_ox_onset vs Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red_onset vs Fc/Fc⁺ + 4.8) eV

Based on the reported onset reduction potentials for Vat Orange 1 (-0.57 V vs. Fc/Fc⁺) and Vat Orange 3 (-0.50 V vs. Fc/Fc⁺), we can estimate their LUMO levels.[2] The HOMO levels are not reported as no oxidation was observed within the solvent window.

| Compound | Onset Reduction Potential (E_red_onset vs Fc/Fc⁺) [V] | Estimated LUMO Level [eV] |

| Vat Orange 1 | -0.57[2] | -4.23 |

| Vat Orange 3 | -0.50[2] | -4.30 |

| 8,16-Pyranthrenedione (Vat Orange 9) | -0.70[2] | -4.10 |

Note: The HOMO levels for these compounds were not determined experimentally in the cited study as no oxidation was observed.

The introduction of bromine atoms is expected to lower both the HOMO and LUMO energy levels. A lower LUMO level facilitates electron injection from common electrodes (like Al or Au) and can promote n-type charge transport. A lower HOMO level generally leads to increased stability against oxidation in air.

Charge Carrier Mobility

Charge carrier mobility (μ) is a measure of how quickly charge carriers (electrons or holes) move through a material under the influence of an electric field. High mobility is crucial for high-performance electronic devices. The molecular packing in the solid state, which is influenced by factors like intermolecular interactions and molecular shape, plays a significant role in determining the charge carrier mobility.

While no experimental mobility data exists for tribromo-8,16-pyranthrenedione, studies on related brominated polycyclic aromatic hydrocarbons suggest that bromine substitution can influence molecular packing and, consequently, charge transport. For instance, brominated pyrene derivatives have been investigated as organic semiconductors. It is plausible that the introduction of three bromine atoms on the pyranthrenedione core could lead to favorable intermolecular interactions (e.g., Br···Br or Br···π interactions) that promote ordered molecular packing and efficient charge transport. The planarity of the pyranthrenedione core is advantageous for strong π-π stacking, which is a key factor for high mobility.

| Compound Family | Reported Mobility (cm²/Vs) | Carrier Type |

| Brominated Perylene Diimides | > 1 | n-type |

| Brominated Pyrenes | ~10⁻³ - 10⁻² | p-type |

| Brominated Anthanthrones | (n-type behavior observed) | n-type |

Note: This table provides a general range of mobilities for related classes of brominated organic semiconductors to give a qualitative expectation.

Potential Applications in Organic Electronics

The anticipated electronic properties of tribromo-8,16-pyranthrenedione make it a candidate for several applications in organic electronics.

Organic Field-Effect Transistors (OFETs)

Given the electron-withdrawing nature of the bromine atoms and the extended π-conjugation of the pyranthrenedione core, tribromo-8,16-pyranthrenedione could potentially exhibit n-type or ambipolar behavior in OFETs. N-type organic semiconductors are less common and more challenging to develop than their p-type counterparts, making this a particularly interesting area of investigation. The high stability of vat dyes also suggests that devices based on this material could have good operational stability.

Organic Photovoltaics (OPVs)

In OPVs, tribromo-8,16-pyranthrenedione could potentially function as an electron acceptor (n-type) material due to its expected low-lying LUMO level. Its strong absorption in the visible region, a characteristic of dyes, would be beneficial for light harvesting. The ability to tune the energy levels through the degree of bromination could allow for the optimization of the energy level alignment with a donor material to maximize the open-circuit voltage (Voc) of the solar cell.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials with high charge carrier mobility and good film-forming properties are required. Depending on its charge transport characteristics, tribromo-8,16-pyranthrenedione could be explored as a component in the electron transport layer (ETL) or as a host material in the emissive layer, particularly for phosphorescent OLEDs where high triplet energy is often required. Its inherent stability could contribute to longer device lifetimes.

Conclusion and Future Outlook

Tribromo-8,16-pyranthrenedione represents an unexplored but potentially valuable material for the field of organic electronics. Based on the properties of related brominated polycyclic aromatic hydrocarbons and vat dyes, it is hypothesized that this molecule could exhibit n-type or ambipolar charge transport, good environmental stability, and strong light absorption. These characteristics make it a promising candidate for applications in OFETs, OPVs, and OLEDs.

Future research should focus on the successful synthesis and purification of tribromo-8,16-pyranthrenedione. Following this, a thorough characterization of its electronic and optical properties, including experimental determination of its HOMO/LUMO energy levels and charge carrier mobility, is essential. Fabrication and testing of electronic devices incorporating this material will ultimately validate its potential in the field of organic electronics. The insights gained from such studies will not only elucidate the specific properties of tribromo-8,16-pyranthrenedione but also contribute to the broader understanding of structure-property relationships in halogenated organic semiconductors.

References

In-Depth Technical Guide to Halogenated Pyranthrenediones

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synthesis, halogenation, and biological activity of 8,16-pyranthrenedione is limited in publicly accessible literature. This guide is constructed based on established principles of organic chemistry, analogous reactions for polycyclic aromatic ketones, and predictive models for spectroscopic data. The experimental protocols and data presented herein are proposed and should be considered hypothetical until validated experimentally.

Introduction to Pyranthrenediones

Pyranthrenediones are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a pyranthrene core structure featuring two ketone functionalities. The representative member of this class is 8,16-pyranthrenedione, a large, planar molecule with the chemical formula C₃₀H₁₄O₂. The extensive π-system of pyranthrenediones makes them intriguing candidates for applications in materials science and as scaffolds in medicinal chemistry. Halogenation of this core structure is a key strategy for modulating its electronic properties, reactivity, and potential biological activity. The introduction of halogen atoms can significantly impact intermolecular interactions, metabolic stability, and binding affinity to biological targets.

Proposed Synthesis of 8,16-Pyranthrenedione

The synthesis of large polycyclic aromatic ketones like 8,16-pyranthrenedione is a multi-step process often involving cyclization and oxidation reactions. A plausible synthetic route, based on established methods for constructing such complex aromatic systems, is outlined below.

Experimental Protocol: Synthesis of 8,16-Pyranthrenedione

Step 1: Friedel-Crafts Acylation of Pyrene

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) at 0 °C, add pyrene.

-

Slowly add a solution of phthalic anhydride in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid (HCl).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the acylated pyrene intermediate.

Step 2: Reductive Cyclization

-

Dissolve the acylated pyrene intermediate in a mixture of ethanol and aqueous sodium hydroxide (NaOH).

-

Add sodium borohydride (NaBH₄) portion-wise at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture and acidify with dilute HCl.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the cyclized intermediate.

Step 3: Aromatization/Oxidation

-

Suspend the cyclized intermediate in acetic acid.

-

Add a solution of chromium trioxide (CrO₃) in acetic acid dropwise.

-

Heat the reaction mixture at 100 °C for 2 hours.

-

Cool the mixture and pour it into water.

-

Collect the solid product by filtration, wash thoroughly with water, and then with ethanol.

-

Dry the product under vacuum to obtain 8,16-pyranthrenedione.

Caption: Proposed synthetic workflow for 8,16-pyranthrenedione.

Halogenation of 8,16-Pyranthrenedione

The introduction of halogen atoms onto the pyranthrenedione scaffold can be achieved through electrophilic aromatic substitution. The positions of halogenation will be directed by the existing carbonyl groups, which are deactivating and meta-directing. However, in large PAHs, the reactivity of different positions is also influenced by the overall electronic structure of the aromatic system. It is anticipated that halogenation will occur on the peripheral aromatic rings.

Proposed Experimental Protocols for Halogenation

Protocol 3.1.1: Bromination

-

Dissolve 8,16-pyranthrenedione in a suitable inert solvent such as nitrobenzene or a chlorinated solvent (e.g., 1,2-dichloroethane).

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by recrystallization or column chromatography to yield brominated pyranthrenedione derivatives.

Protocol 3.1.2: Chlorination

-

Dissolve 8,16-pyranthrenedione in an appropriate solvent like chloroform or carbon tetrachloride.

-

Add N-chlorosuccinimide (NCS) and a catalytic amount of a protic acid, such as sulfuric acid (H₂SO₄).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

After the reaction is complete, wash the mixture with aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the chlorinated product by column chromatography.

Caption: Proposed pathways for the halogenation of 8,16-pyranthrenedione.

Quantitative Data Summary

The following tables summarize the predicted and known properties of 8,16-pyranthrenedione and its hypothetical halogenated derivatives.

Table 1: Physicochemical Properties of 8,16-Pyranthrenedione

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 406.4 g/mol | PubChem[1] |

| Appearance | (Predicted) Yellow to orange solid | - |

| Melting Point | >300 °C (Predicted) | - |

| Solubility | (Predicted) Sparingly soluble in common organic solvents | - |

Table 2: Predicted Spectroscopic Data for 8,16-Pyranthrenedione

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.5-9.0 ppm (multiplets, aromatic protons) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 120-140 ppm (aromatic carbons), δ ~185 ppm (carbonyl carbons) |

| IR (KBr) | ν ~1650 cm⁻¹ (C=O stretching), ν ~1600, 1450 cm⁻¹ (C=C aromatic stretching) |

| Mass Spec (EI) | m/z 406 [M]⁺ |

Table 3: Predicted Properties of Monohalogenated Pyranthrenediones

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Predicted MS (m/z) [M]⁺ |

| Chloro-8,16-pyranthrenedione | C₃₀H₁₃ClO₂ | 440.9 | 440/442 (3:1) |

| Bromo-8,16-pyranthrenedione | C₃₀H₁₃BrO₂ | 485.3 | 484/486 (1:1) |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 8,16-pyranthrenedione, other halogenated polycyclic aromatic compounds have demonstrated a range of biological effects, including cytotoxicity against cancer cell lines and activity as enzyme inhibitors. The large, planar structure of pyranthrenedione suggests potential intercalation with DNA, a mechanism of action for some anticancer drugs. Halogenation could enhance this interaction and introduce other mechanisms of action.

A hypothetical signaling pathway that could be modulated by halogenated pyranthrenediones in a cancer cell context is the apoptosis pathway. By inducing DNA damage or inhibiting key enzymes like topoisomerases, these compounds could trigger a cascade of events leading to programmed cell death.

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion

Halogenated pyranthrenediones represent a novel and unexplored class of compounds with potential applications in materials science and medicinal chemistry. This guide provides a foundational framework for their synthesis, characterization, and biological evaluation based on established chemical principles. Further experimental investigation is necessary to validate the proposed protocols and to fully elucidate the properties of these intriguing molecules. The provided workflows and predictive data serve as a starting point for researchers venturing into this promising area of study.

References

Unveiling the Synthesis and Potential of Tribromo-8,16-Pyranthrenedione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of novel tribromo-8,16-pyranthrenedione derivatives. While specific research on tribromo-substituted isomers is limited in publicly available literature, this document consolidates the existing knowledge on halogenated pyranthrenediones and extrapolates methodologies for the targeted synthesis and characterization of tribromo-derivatives. This guide is intended to serve as a foundational resource for researchers interested in exploring this class of compounds for applications in materials science and drug discovery.

Introduction to 8,16-Pyranthrenedione and its Halogenated Derivatives

8,16-Pyranthrenedione is a polycyclic aromatic hydrocarbon featuring a rigid, planar structure with two ketone functionalities. This core structure imparts unique electronic and photophysical properties, making it a target for derivatization in the development of novel materials. Halogenation, particularly bromination, of the pyranthrenedione backbone is a key strategy to modulate these properties. The introduction of bromine atoms can significantly influence the compound's solubility, crystal packing, and electronic characteristics. While tetrabrominated derivatives are more extensively documented, tribromo-8,16-pyranthrenedione represents a class of compounds with the potential for more nuanced property tuning due to its asymmetric substitution pattern. A known tribromo-derivative is documented under the CAS number 1324-33-0.

Physicochemical Properties

The general properties of tribromo-8,16-pyranthrenedione are summarized in the table below. It is important to note that these are general characteristics and can vary between specific isomers.

| Property | Value |

| Molecular Formula | C₃₀H₁₁Br₃O₂ |

| Molecular Weight | 643.12 g/mol |

| General Appearance | Orange to red crystalline solid |

| Solubility | Generally low in common organic solvents |

Table 1: General Physicochemical Properties of Tribromo-8,16-Pyranthrenedione.

Synthesis of Tribromo-8,16-Pyranthrenedione Derivatives

The synthesis of tribromo-8,16-pyranthrenedione derivatives is primarily achieved through the electrophilic bromination of the parent 8,16-pyranthrenedione. The reaction conditions can be controlled to favor the formation of the desired tribromo-isomer, although the formation of a mixture of halogenated products is common.

General Synthetic Workflow

The overall process for the synthesis and characterization of tribromo-8,16-pyranthrenedione derivatives can be visualized as a multi-step workflow.

Caption: Synthetic and characterization workflow for tribromo-8,16-pyranthrenedione.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol provides a general method for the synthesis of tribromo-8,16-pyranthrenedione. The exact stoichiometry of the brominating agent and reaction time may need to be optimized to maximize the yield of the desired tribromo-isomer.

Materials:

-

8,16-Pyranthrenedione

-

N-Bromosuccinimide (NBS) or liquid bromine (Br₂)

-

Inert solvent (e.g., Dichloromethane, Chloroform)

-

Catalyst (optional, e.g., Iron(III) bromide)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexane/dichloromethane gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8,16-pyranthrenedione (1 equivalent) in an appropriate inert solvent.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS, approximately 3 equivalents) to the solution. If using liquid bromine, it should be added dropwise. The reaction can be initiated with a catalytic amount of a Lewis acid like FeBr₃.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of products.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If liquid bromine was used, the excess bromine is quenched by washing with a sodium thiosulfate solution. The organic layer is then washed with a sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product, which is likely a mixture of mono-, di-, tri-, and tetra-brominated pyranthrenediones, is purified by column chromatography on silica gel. A solvent gradient (e.g., increasing polarity with dichloromethane in hexane) is used to separate the different halogenated species.

-

Characterization: The fractions containing the desired tribromo-8,16-pyranthrenedione isomer are collected, the solvent is evaporated, and the final product is characterized by spectroscopic methods.

Characterization Data

The structural elucidation of the synthesized tribromo-8,16-pyranthrenedione derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Complex aromatic region with signals corresponding to the remaining protons on the pyranthrenedione core. The integration and splitting patterns will depend on the specific isomer. |

| ¹³C NMR | Aromatic signals with some carbons showing a downfield shift due to the electron-withdrawing effect of the bromine atoms. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₃₀H₁₁Br₃O₂ (m/z ≈ 640-646), with a characteristic isotopic pattern for three bromine atoms. |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency for the ketone groups (around 1650-1680 cm⁻¹), and C-Br stretching vibrations. |

Table 2: Expected Spectroscopic Data for Tribromo-8,16-Pyranthrenedione.

Potential Applications and Biological Activity

While specific studies on the biological activity of tribromo-8,16-pyranthrenedione are not widely reported, the broader class of brominated aromatic compounds has shown promise in various fields.

Logical Relationship of Properties to Applications

The unique structural and electronic features of tribromo-8,16-pyranthrenedione suggest potential applications in materials science and medicinal chemistry.

Caption: Relationship between properties and potential applications.

Biological Context: Halogenated Compounds in Drug Discovery

Many marine natural products containing bromine have exhibited significant biological activities, including cytotoxic, antiviral, antifungal, and antibacterial properties.[1] The introduction of bromine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and interaction with biological targets. While no specific signaling pathways have been elucidated for tribromo-8,16-pyranthrenedione, related polycyclic aromatic compounds have been shown to intercalate with DNA, suggesting a potential mechanism of action for cytotoxicity. Further research is warranted to explore the biological potential of this specific class of compounds.

Conclusion and Future Directions

This technical guide has outlined the current understanding of tribromo-8,16-pyranthrenedione derivatives, providing a framework for their synthesis and characterization. The lack of extensive research on these specific compounds presents a significant opportunity for novel discoveries. Future work should focus on the regioselective synthesis of specific tribromo-isomers, a thorough investigation of their photophysical and electronic properties, and a comprehensive evaluation of their biological activities. The exploration of this chemical space could lead to the development of new materials for organic electronics and novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tribromo-8,16-Pyranthrenedione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tribromo-8,16-pyranthrenedione, a halogenated derivative of the polycyclic aromatic quinone, pyranthrone. The synthesis is presented as a two-step process: the initial preparation of the parent compound, 8,16-pyranthrenedione, followed by its subsequent electrophilic tribromination. The methodologies are based on established chemical principles for the synthesis of pyranthrones and the halogenation of large polycyclic aromatic systems.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic protocol. Please note that as this is a proposed synthesis, the yield for the final product is theoretical and may vary based on experimental conditions.

| Parameter | Step 1: 8,16-Pyranthrenedione Synthesis | Step 2: Tribromination |

| Starting Material | 2,2'-Dimethyl-1,1'-dianthraquinonyl | 8,16-Pyranthrenedione |

| Reagents | Sodium Hydroxide, 2-Ethoxyethanol, Water | Bromine, Anhydrous Ferric Chloride (FeCl₃) |

| Solvent | 2-Ethoxyethanol/Water | Nitrobenzene |

| Reaction Temperature | 128-130 °C | 80-90 °C |

| Reaction Time | 4 hours | 12 hours |

| Theoretical Yield | Quantitative[1] | Estimated 60-70% |

| Molar Mass ( g/mol ) | 426.43 | 663.12 |

Experimental Protocols

Part 1: Synthesis of 8,16-Pyranthrenedione (Pyranthrone)

This procedure is adapted from the established method of ring closure of 2,2'-dimethyl-1,1'-dianthraquinonyl.[1]

Materials:

-

2,2'-Dimethyl-1,1'-dianthraquinonyl

-

Sodium Hydroxide (NaOH)

-

2-Ethoxyethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser and mechanical stirrer

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of 3 parts 50% aqueous sodium hydroxide and 0.5 parts of 2-ethoxyethanol at 60 °C.

-

To the agitated solution, add one part of 2,2'-dimethyl-1,1'-dianthraquinonyl.

-

Heat the reaction mixture to 128-130 °C and maintain this temperature with stirring for 4 hours.

-

After the reaction is complete, cool the mixture and drown it into 30 parts of water.

-

Heat the resulting suspension to boiling and then filter the solid product using a Buchner funnel.

-

Wash the filter cake thoroughly with hot water until the filtrate is neutral to remove any residual alkali.

-

Dry the resulting bright orange solid, which is 8,16-pyranthrenedione, in an oven. A quantitative yield is expected.[1]

Part 2: Synthesis of Tribromo-8,16-Pyranthrenedione

This proposed protocol is based on the principles of electrophilic aromatic substitution for polycyclic aromatic hydrocarbons.

Materials:

-

8,16-Pyranthrenedione

-

Liquid Bromine (Br₂)

-

Anhydrous Ferric Chloride (FeCl₃) (catalyst)

-

Nitrobenzene (solvent)

-

Sodium bisulfite solution

-

Methanol

-

Three-neck round-bottom flask with a dropping funnel, reflux condenser, and gas outlet to a trap

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a three-neck round-bottom flask, suspend 8,16-pyranthrenedione in nitrobenzene.

-

Add a catalytic amount of anhydrous ferric chloride to the suspension.

-

From a dropping funnel, add a stoichiometric excess (approximately 3.3 equivalents) of liquid bromine dropwise to the stirred suspension at room temperature.

-

After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 12 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and quench any unreacted bromine by the slow addition of a saturated sodium bisulfite solution until the red-brown color of bromine disappears.

-

Filter the solid precipitate and wash it with methanol to remove the nitrobenzene solvent and other impurities.

-

The crude product can be further purified by recrystallization from a high-boiling point solvent such as o-dichlorobenzene or by gradient sublimation to obtain the final product, tribromo-8,16-pyranthrenedione.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic pathway and the experimental workflow for the preparation of tribromo-8,16-pyranthrenedione.

References

Application Note: Purification of Tribromo-8,16-Pyranthrenedione via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of tribromo-8,16-pyranthrenedione, a polycyclic aromatic quinone, using silica gel column chromatography. Due to its rigid, aromatic structure, this class of compounds often presents challenges in purification, requiring carefully optimized chromatographic conditions. This document outlines a robust methodology, including recommendations for stationary phase selection, mobile phase optimization, and fraction analysis, to achieve high purity suitable for downstream applications in materials science and drug development. While specific experimental data for tribromo-8,16-pyranthrenedione is not extensively available, this protocol is based on established methods for the purification of related brominated polycyclic aromatic hydrocarbons and quinones.[1][2][3]

Introduction

8,16-Pyranthrenedione and its halogenated derivatives are of significant interest due to their unique electronic and photophysical properties, making them potential candidates for applications in organic electronics, photovoltaics, and as intermediates in the synthesis of novel therapeutic agents. The introduction of bromine atoms onto the pyranthrenedione core can significantly modulate these properties. The synthesis of tribromo-8,16-pyranthrenedione often results in a mixture of isomers and unreacted starting materials, necessitating an efficient purification method to isolate the desired product.

Column chromatography is a widely used and effective technique for the separation of organic compounds.[4][5] The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[6] For nonpolar, aromatic compounds like tribromo-8,16-pyranthrenedione, normal-phase chromatography using a polar stationary phase (e.g., silica gel) and a nonpolar mobile phase is a suitable approach.[7][8]

Experimental Overview

The purification strategy involves the separation of tribromo-8,16-pyranthrenedione from less brominated and non-brominated analogues, as well as other impurities, by exploiting the subtle differences in their polarity. A general workflow for the purification process is illustrated below.

Figure 1: Experimental workflow for the column chromatography purification of tribromo-8,16-pyranthrenedione.

Materials and Methods

Materials

-

Stationary Phase: Silica gel (230-400 mesh) is recommended for optimal separation.[8] For compounds sensitive to acidic conditions, neutral alumina can be considered as an alternative.

-

Mobile Phase Solvents: HPLC grade hexane, dichloromethane, and ethyl acetate are suggested.

-

Crude Sample: Tribromo-8,16-pyranthrenedione (synthesis mixture).

Equipment

-

Glass chromatography column

-

Separatory funnel or solvent reservoir

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

Detailed Experimental Protocol

Step 1: Preparation of the Column

-

Select a glass column of appropriate size. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude sample by weight.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Gently tap the column to promote even packing.

-

Add a thin layer of sand on top of the silica gel to protect the surface.

-

Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

Step 2: Sample Preparation and Loading

-

Dissolve the crude tribromo-8,16-pyranthrenedione in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

-

Carefully add the silica-adsorbed sample to the top of the prepared column.

-

Add another thin layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection

-

Begin elution with a nonpolar solvent such as hexane.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent like dichloromethane or ethyl acetate. A suggested gradient could be from 100% hexane to a 9:1 mixture of hexane:dichloromethane, followed by further increases in dichloromethane concentration.

-

Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes.

Step 4: Fraction Analysis

-

Monitor the separation by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., 8:2 hexane:dichloromethane).

-

Visualize the spots under a UV lamp.

-

Identify and combine the fractions containing the pure desired product.

Step 5: Product Isolation and Characterization

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Determine the yield and assess the purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Data Presentation

The following tables provide an example of the data that should be collected and organized during the purification process. The values presented are hypothetical and serve as a guide for researchers.

Table 1: Thin-Layer Chromatography (TLC) Data for Optimization of Eluent System

| Eluent System (v/v) | Rf of Starting Material | Rf of Tribromo-8,16-Pyranthrenedione | Rf of Impurity 1 | Rf of Impurity 2 |

| 100% Hexane | 0.85 | 0.75 | 0.90 | 0.80 |

| 9:1 Hexane:DCM | 0.60 | 0.45 | 0.75 | 0.55 |

| 8:2 Hexane:DCM | 0.40 | 0.25 | 0.55 | 0.35 |

| 7:3 Hexane:DCM | 0.25 | 0.10 | 0.40 | 0.20 |

Table 2: Column Chromatography Purification Summary (Exemplary Data)

| Parameter | Value |

| Mass of Crude Product | 1.0 g |

| Mass of Silica Gel | 40 g |

| Column Dimensions | 3 cm x 40 cm |

| Elution Gradient | 100% Hexane to 8:2 Hexane:DCM |

| Volume of Fractions | 15 mL |

| Fractions Containing Pure Product | 15 - 25 |

| Mass of Purified Product | 0.65 g |

| Yield | 65% |

| Purity (by HPLC) | >98% |

Logical Relationship of Purification Steps

The purification process follows a logical sequence of steps, each dependent on the successful completion of the previous one.

Figure 2: Logical flow diagram of the purification process.

Troubleshooting

-

Poor Separation: If the separation is not effective, consider using a finer mesh silica gel, a longer column, or a shallower solvent gradient.

-

Compound Stuck on Column: If the compound does not elute, the mobile phase may not be polar enough. Gradually increase the polarity of the eluent.

-

Streaking on TLC: This may indicate that the sample was overloaded or is not fully soluble in the developing solvent.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of tribromo-8,16-pyranthrenedione using column chromatography. By following these guidelines, researchers can effectively isolate the target compound with high purity, enabling its use in further research and development activities. The provided diagrams and tables serve as valuable tools for planning and executing the purification process.

References

- 1. EP2155741B1 - Selective bromination of perylene diimides and derivatives thereof under mild conditions - Google Patents [patents.google.com]

- 2. cup.edu.cn [cup.edu.cn]

- 3. Polycyclic Aromatic Hydrocarbons’ Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.uvic.ca [web.uvic.ca]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. columbia.edu [columbia.edu]

- 7. Chromatography [chem.rochester.edu]

- 8. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

fabrication of "tribromo-8,16-Pyranthrenedione" based organic field-effect transistors

An Application Note and Protocol for the Fabrication of Organic Field-Effect Transistors Based on Tribromo-8,16-Pyranthrenedione

Disclaimer: The following application notes and protocols are a representative guide for the fabrication and characterization of Organic Field-Effect Transistors (OFETs) based on the hypothetical molecule "tribromo-8,16-Pyranthrenedione." Due to the absence of specific literature on this compound, the methodologies and data presented are based on established procedures for similar small-molecule organic semiconductors, particularly polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[1][2][3][4] Researchers should consider this a starting point and optimize the parameters for their specific experimental setup and material batches.

Introduction

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics.[4][5] Small-molecule organic semiconductors, such as derivatives of polycyclic aromatic hydrocarbons (PAHs), are promising active materials due to their potential for high charge carrier mobility and well-defined molecular structures.[1][3] Tribromo-8,16-pyranthrenedione, a halogenated derivative of a large polycyclic aromatic dione, is a candidate for n-type or p-type semiconducting behavior in OFETs. The introduction of bromine atoms can influence molecular packing and electronic properties, potentially enhancing device performance.[6][7]

This document provides a detailed protocol for the fabrication and characterization of both solution-processed and vacuum-deposited OFETs using tribromo-8,16-pyranthrenedione as the active semiconductor layer.

Materials and Equipment

Materials

-

Substrate: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm).

-

Organic Semiconductor: Tribromo-8,16-Pyranthrenedione (synthesis required, or custom synthesis).

-

Dielectric Surface Treatment: Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS).

-

Solvents (for solution processing): High-purity, anhydrous solvents such as chloroform, chlorobenzene, or dichlorobenzene.[8]

-

Source/Drain Electrode Materials: Gold (Au), Silver (Ag), or Calcium (Ca).

-

Cleaning Solvents: Acetone, isopropanol (IPA), deionized (DI) water.

-

Inert Gas: High-purity nitrogen (N₂) or argon (Ar).

Equipment

-

Spin coater.

-

Thermal evaporator or vacuum deposition system.[9]

-

Glovebox with an inert atmosphere (N₂ or Ar).

-

Hotplate.

-

Ultrasonic bath.

-

Semiconductor parameter analyzer or probe station for electrical characterization.

-

Atomic Force Microscope (AFM) for film morphology analysis.

-

UV-Vis Spectrophotometer.

-

X-ray Diffraction (XRD) system.

Experimental Protocols

Substrate Preparation

A clean and well-prepared substrate is crucial for high-performance OFETs.

-

Cleaning:

-

Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

-

Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of high-purity nitrogen.

-

Perform a final cleaning step using a UV-Ozone cleaner for 15 minutes to remove any remaining organic residues and to create a hydrophilic surface.

-

-

Dielectric Surface Treatment (for Bottom-Gate Architectures):

-

To improve the semiconductor-dielectric interface and promote ordered film growth, a self-assembled monolayer (SAM) is often applied.

-

OTS Treatment (Vapor Phase): Place the cleaned substrates and a small vial containing a few drops of OTS in a vacuum desiccator. Evacuate the desiccator for 10 minutes and then leave the substrates exposed to the OTS vapor for 2-4 hours.

-

HMDS Treatment (Spin Coating): In a nitrogen-filled glovebox, spin-coat HMDS onto the substrates at 3000 rpm for 60 seconds, followed by annealing at 120°C for 5 minutes.

-

OFET Fabrication: Solution Processing (Bottom-Gate, Top-Contact)

Solution processing offers a low-cost and scalable method for device fabrication.[1][10]

-

Semiconductor Solution Preparation:

-

Dissolve tribromo-8,16-pyranthrenedione in a suitable high-boiling-point solvent (e.g., chloroform, chlorobenzene) to a concentration of 1-5 mg/mL.

-

Gently heat the solution (e.g., at 40-60°C) and stir for several hours in an inert atmosphere to ensure complete dissolution.

-

Filter the solution through a 0.2 µm PTFE syringe filter before use.

-

-

Thin Film Deposition:

-

Transfer the prepared substrates into a nitrogen-filled glovebox.

-

Deposit the semiconductor solution onto the surface-treated Si/SiO₂ substrate.

-

Spin Coating: Spin-coat the solution at 1000-3000 rpm for 60 seconds.

-

Drop Casting: Dispense a controlled volume of the solution onto the substrate and allow the solvent to evaporate slowly.

-

Anneal the semiconductor film at a temperature optimized for the material (e.g., 80-150°C) for 30-60 minutes to improve film crystallinity and remove residual solvent.

-

-

Source/Drain Electrode Deposition:

-

Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Au) on top of the organic semiconductor film. The channel length (L) and width (W) are defined by the mask.

-

OFET Fabrication: Vacuum Deposition (Bottom-Gate, Top-Contact)

Vacuum deposition provides highly pure and ordered thin films.[9]

-

Semiconductor Deposition:

-

Place the surface-treated Si/SiO₂ substrates in a high-vacuum thermal evaporator.

-

Load high-purity tribromo-8,16-pyranthrenedione powder into a crucible.

-

Evacuate the chamber to a pressure below 10⁻⁶ Torr.

-

Deposit the organic semiconductor at a rate of 0.1-0.5 Å/s to a final thickness of 30-50 nm. The substrate can be held at an elevated temperature during deposition to promote crystalline film growth.

-

-

Source/Drain Electrode Deposition:

-

Without breaking the vacuum, deposit the source and drain electrodes (e.g., 50 nm of Au) through a shadow mask.

-

Device Characterization

Electrical characterization of the fabricated OFETs should be performed in an inert atmosphere or vacuum to minimize degradation from air and moisture.

-

Transfer Characteristics:

-

Measure the drain current (I_D) as a function of the gate voltage (V_G) at a constant, high drain-source voltage (V_DS) (saturation regime).

-

From the transfer curve in the saturation regime, the field-effect mobility (µ), threshold voltage (V_th), and on/off current ratio can be extracted using the following equation: I_D = (µ * C_i * W) / (2 * L) * (V_G - V_th)² where C_i is the capacitance per unit area of the gate dielectric.

-

-

Output Characteristics:

-

Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate voltages (V_G). This confirms the typical transistor behavior, showing linear and saturation regimes.

-

Data Presentation

The following tables present representative data that could be expected from OFETs based on a novel small-molecule semiconductor like tribromo-8,16-pyranthrenedione.